molecular formula C10H8N2O B7782523 3-vinylquinazolin-4(3H)-one

3-vinylquinazolin-4(3H)-one

Cat. No.: B7782523
M. Wt: 172.18 g/mol
InChI Key: OVFSZBJQQPPLIB-UHFFFAOYSA-N
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Description

3-Vinylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties

Synthetic Routes and Reaction Conditions:

  • Condensation Cyclization: One common method involves the condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation. This green synthesis approach uses fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant, eliminating the need for metal catalysts.

  • Graphene Oxide Catalysis: Another method employs graphene oxide nanosheets to catalyze the reaction between anthranilamide (2-aminobenzamide) and aldehydes or ketones in an aqueous medium at room temperature.

Industrial Production Methods: Industrial production of this compound typically involves scaling up these synthetic routes, optimizing reaction conditions to achieve higher yields, and ensuring the purity of the final product. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: The vinyl group in this compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the vinyl group into an ethyl group, altering the compound's properties.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinazolin-4(3H)-one derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction Products: Ethyl-substituted quinazolin-4(3H)-one derivatives.

  • Substitution Products: Quinazolin-4(3H)-one derivatives with various functional groups replacing the vinyl group.

Scientific Research Applications

3-Vinylquinazolin-4(3H)-one has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound exhibits biological activities, making it useful in studying biological processes and developing new drugs.

  • Medicine: Its antitumor and antimicrobial properties are being explored for potential therapeutic applications.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-vinylquinazolin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antitumor activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cancer cell proliferation. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Quinazolin-4(3H)-one

  • 2,3-Dihydroquinazolin-4(3H)-one

  • 1,3,4-Oxadiazoloquinazolin-4(3H)-one

Properties

IUPAC Name

3-ethenylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-12-7-11-9-6-4-3-5-8(9)10(12)13/h2-7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFSZBJQQPPLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=NC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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